methanone CAS No. 1444690-54-3](/img/structure/B1381354.png)
[3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone
Descripción general
Descripción
[3-(Chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphoryl)methanone is a useful research compound. Its molecular formula is C23H22ClO2P and its molecular weight is 396.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Determination and Properties
The precise structure and properties of related compounds have been studied through crystallography. For example, Takahashi and colleagues redetermined the structure of a similar compound, revealing significant precision improvements and identified previously unnoticed disorder in an ethyl group. This study highlights the importance of accurate structural determination in understanding the physical properties of chemical compounds and their potential applications (Hiroki Takahashi, 2011).
Synthesis and Antioxidant Properties
The synthesis of derivatives of related compounds and their antioxidant properties have been explored, indicating potential applications in medicinal chemistry. Çetinkaya et al. synthesized derivatives and evaluated their in vitro antioxidant activities, showing effective antioxidant power. Such studies are crucial for developing new antioxidants that could be beneficial in pharmaceuticals or as dietary supplements (Yasin Çetinkaya et al., 2012).
Polymer Science Applications
In polymer science, derivatives of 3-(Chloromethyl)-2,4,6-trimethylphenylmethanone have been used to synthesize new polyimides with improved properties. Li et al. prepared a series of polyimides showing high thermal stability and good solubility in aprotic solvents. These materials could have applications in high-performance plastics, coatings, or electronic materials, demonstrating the compound's utility in developing new polymers (Z. Li et al., 2006).
Advanced Materials and Catalysis
Research on bulky phosphines for selective telomerization processes, including derivatives of the compound , has shown potential in catalyst development. Tschan et al. presented the synthesis of new phosphine-palladium complexes for methanol telomerization, a key step in producing valuable chemical intermediates. Such advancements in catalysis research are pivotal for the development of more efficient and selective industrial chemical processes (M. J. Tschan et al., 2010).
Propiedades
IUPAC Name |
[3-(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClO2P/c1-16-14-17(2)22(18(3)21(16)15-24)23(25)27(26,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-14H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIQXQYBCAKQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


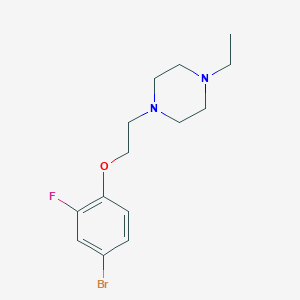
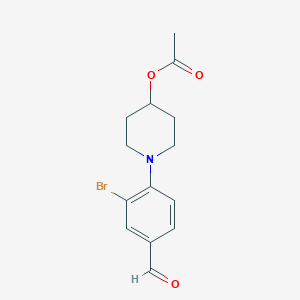
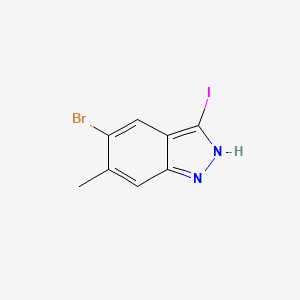
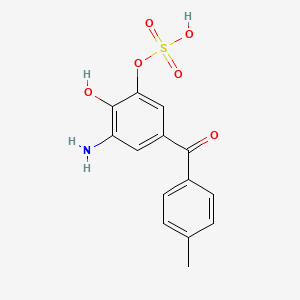
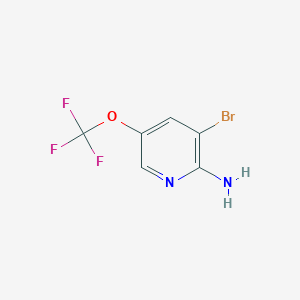
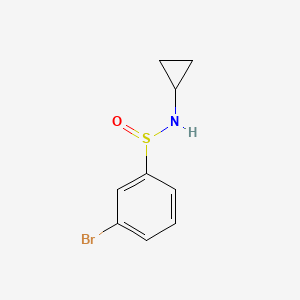

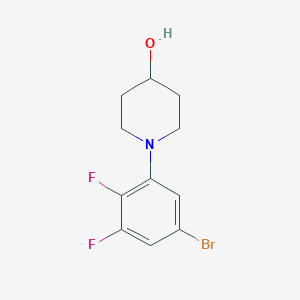
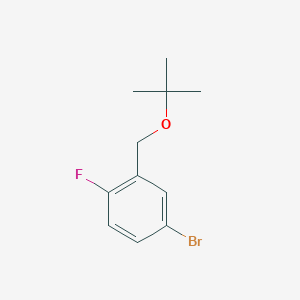
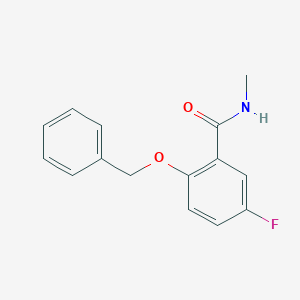
![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)
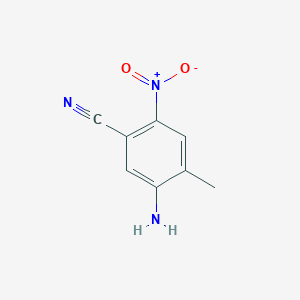
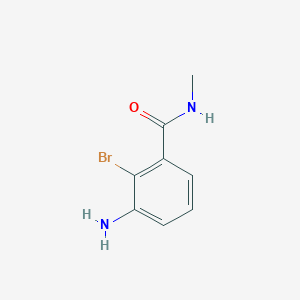
![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)
